Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate
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Overview
Description
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an oxidizing agent. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
ETHYL (4-FLUOROBENZOYL)ACETATE: Another fluorinated ester with different structural features.
ETHYL (4-METHYLBENZOYL)ACETATE: Similar ester but with a methyl group instead of a fluorine atom.
ETHYL (4-CHLOROBENZOYL)ACETATE: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE is unique due to the presence of both a thiazole ring and a fluorophenyl group, which confer specific chemical and biological properties. The combination of these features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the thiazole class of compounds, characterized by a thiazole ring fused with a carboxylate group. The presence of the fluorophenyl moiety is significant as it influences the compound's biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various biochemical pathways, which are often elucidated through detailed studies involving enzyme assays and receptor binding experiments .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including colon carcinoma (HT-29) and lung cancer (NCI-H322). The compound appears to exert its anticancer effects by interfering with cellular signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
In a study examining the effects of this compound on HT-29 cells, researchers observed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted, with an IC50 value of approximately 15 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating that the compound promotes apoptotic cell death.
- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of substituents on the thiazole ring and the phenyl group in modulating biological activity. For instance, halogen substitutions on the phenyl ring enhance both antimicrobial and anticancer activities due to increased electron-withdrawing effects, which improve the compound's reactivity with biological targets .
Table 2: SAR Analysis of Substituted Thiazoles
Properties
Molecular Formula |
C12H10FNO2S |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
VINQIGXBGPTEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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